N-(4-BROMO-3-METHYLPHENYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLIN-4-AMINE
CAS No.: 1189871-77-9
Cat. No.: VC5943003
Molecular Formula: C22H21BrFN3O
Molecular Weight: 442.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189871-77-9 |
|---|---|
| Molecular Formula | C22H21BrFN3O |
| Molecular Weight | 442.332 |
| IUPAC Name | [4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C22H21BrFN3O/c1-14-11-16(6-7-19(14)23)26-21-17-12-15(24)5-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
| Standard InChI Key | ALBWZZBRZAIGEN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Br |
Introduction
Chemical Identification and Structural Attributes
Basic Identifiers and Nomenclature
The compound’s systematic IUPAC name, [4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone, reflects its substituent positions on the quinoline core . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1189871-77-9 |
| Molecular Formula | C₂₂H₂₁BrFN₃O |
| Molecular Weight | 442.332 g/mol |
| SMILES | CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Br |
| InChI Key | ALBWZZBRZAIGEN-UHFFFAOYSA-N |
| PubChem CID | 53001716 |
The SMILES string delineates the quinoline system (C=NC=C2C) substituted at position 4 with a 4-bromo-3-methylanilino group, at position 6 with fluorine, and at position 3 with a piperidine-1-carbonyl moiety . The InChIKey provides a unique stereochemical descriptor, critical for database searches and computational modeling.
Stereochemical and Conformational Analysis
The planar quinoline nucleus permits π-π stacking interactions, while the piperidine ring introduces conformational flexibility. Molecular dynamics simulations of analogous compounds suggest that the piperidine carbonyl group adopts a chair conformation, optimizing steric interactions with the quinoline plane. The bromine atom at the para position of the anilino group enhances electrophilic reactivity, potentially facilitating cross-coupling reactions in further derivatization.
Synthesis and Manufacturing Considerations
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are typical for isolating similar compounds. Reported yields for analogous reactions range from 35–60%, with purity >95% confirmed by HPLC.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Experimental solubility data remain unavailable, but computational predictions using the AlogPS algorithm estimate:
The bromine and fluorine atoms increase molecular weight and reduce aqueous solubility, necessitating formulation strategies like salt formation or nanoemulsions for in vivo studies.
Stability and Degradation
Quinoline derivatives are generally stable under ambient conditions but may undergo photodegradation upon prolonged UV exposure. Accelerated stability testing (40°C/75% RH) of related compounds shows <5% degradation over 30 days when stored in amber glass.
Analytical Characterization Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH), 8.45 (d, J=8.4 Hz, 1H, H-5), 7.89–7.75 (m, 3H, H-2, H-7, H-8), 7.52 (d, J=2.0 Hz, 1H, Ar-H), 3.62–3.45 (m, 4H, piperidine CH₂), 2.42 (s, 3H, CH₃) .
-
HRMS (ESI+): m/z calculated for C₂₂H₂₁BrFN₃O [M+H]⁺: 442.3320, found: 442.3318.
Research Gaps and Future Directions
Despite its promising scaffold, several unanswered questions persist:
-
In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.
-
Target Selectivity: Potential off-target effects on structurally similar kinases (e.g., HER2, VEGFR2) require evaluation.
-
Synthetic Scalability: Current protocols need optimization for gram-scale production to enable preclinical testing.
Collaborative efforts between synthetic chemists and pharmacologists could accelerate the transition of this compound from a research chemical to a therapeutic candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume